molecular formula C8H9BrN4S B15185417 Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide CAS No. 103654-42-8

Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide

Cat. No.: B15185417
CAS No.: 103654-42-8
M. Wt: 273.16 g/mol
InChI Key: MPEMFFBWWPMFTQ-UHFFFAOYSA-N
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Description

Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a thioether group and a 5-methyl-1H-1,2,4-triazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the following steps:

  • Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

  • Introduction of the Thioether Group: The thioether group can be introduced by reacting the pyridine core with a suitable thiolating agent, such as thiourea.

  • Attachment of the Triazole Moiety: The 5-methyl-1H-1,2,4-triazol-3-yl group can be attached through a nucleophilic substitution reaction involving the appropriate halide precursor and a triazole derivative.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides

  • Reduction Products: Reduced pyridine derivatives

  • Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is similar to other triazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:

  • Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-

  • Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)methyl)-

  • Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)ethyl)-

These compounds share the pyridine and triazole motifs but differ in the nature of the substituents attached to the pyridine ring.

Properties

CAS No.

103654-42-8

Molecular Formula

C8H9BrN4S

Molecular Weight

273.16 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide

InChI

InChI=1S/C8H8N4S.BrH/c1-6-10-8(12-11-6)13-7-4-2-3-5-9-7;/h2-5H,1H3,(H,10,11,12);1H

InChI Key

MPEMFFBWWPMFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC2=CC=CC=N2.Br

Origin of Product

United States

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